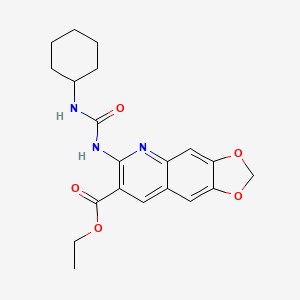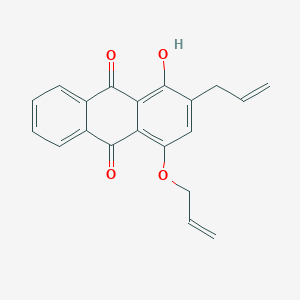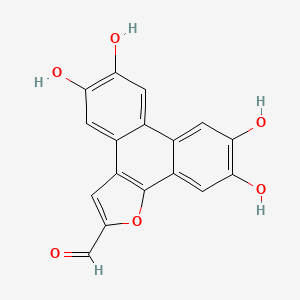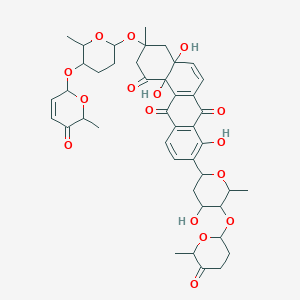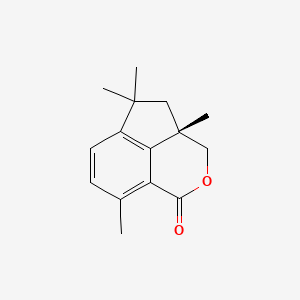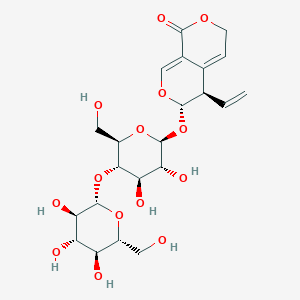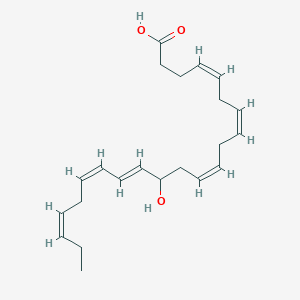
13-HDoHE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosahexaenoic acid is a hydroxydocosahexaenoic acid that consists of (4Z,7Z,10Z,14E,16Z,19Z)-docosahexaenoic acid bearing an additional 13-hydroxy substituent. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a hydroxydocosahexaenoic acid and a secondary allylic alcohol. It is a conjugate acid of a (4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosahexaenoate.
Wissenschaftliche Forschungsanwendungen
1. Nuclear Magnetic Resonance Spectroscopy
13-HDoHE, a hydroxydocosahexaenoic acid, can be analyzed using nuclear magnetic resonance (NMR) spectroscopy, an essential tool for biochemical studies. NMR spectroscopy, including carbon-13 NMR, is non-destructive and provides extensive information about the chemical environment of molecules. This technique is highly sensitive and applicable for studying large molecules in various media, aiding in understanding the molecular structure and dynamics of compounds like 13-HDoHE (Eakin, Morgan, Gregg, & Matwiyoff, 1972).
2. Metabolic Flux Analysis
13-HDoHE can be studied in metabolic flux analysis using 13C-isotope labeling. This approach is integral to understanding metabolic network modeling and involves various steps like model setup, data acquisition, and visualization of results. It offers insights into metabolic pathways and interactions within biological systems, providing a deeper understanding of biochemical processes involving compounds like 13-HDoHE (Dalman, Droste, Weitzel, Wiechert, & Nöh, 2010).
3. Study of Polymer-Solvent Interactions
In studies involving polymeric materials, 13-HDoHE can be part of research focusing on polymer-solvent interactions. This involves understanding how different molecules, including hydroxydocosahexaenoic acids, interact with polymers in various solvent environments. Techniques like 13C NMR can be employed to study these interactions, providing valuable information on the behavior and properties of polymers in different environments (Hanyková, Labuta, & Spĕvác̆ek, 2006).
4. Hydrogen-Bonded Complex Characterization
13-HDoHE can be analyzed in the context of studying hydrogen-bonded complexes. Using techniques like NMR, researchers can investigate the molecular geometry and dynamics of such complexes. This kind of research contributes to a deeper understanding of molecular interactions and bonding mechanisms in various chemical and biological systems (Tolstoy, Schah-Mohammedi, Smirnov, Golubev, Denisov, & Limbach, 2004).
Eigenschaften
Produktname |
13-HDoHE |
|---|---|
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11-,16-13-,18-15+ |
InChI-Schlüssel |
SEVOKGDVLLIUMT-SKSHMZPZSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
SMILES |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
Kanonische SMILES |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




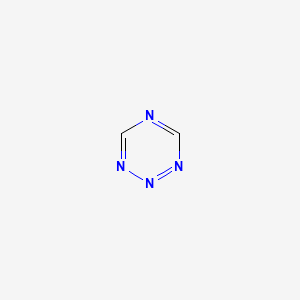
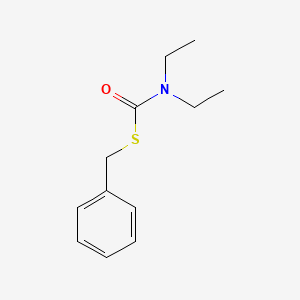

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1252113.png)
![[5,7,8,14-Tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252114.png)
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)
